Product packaging for Brianthein X(Cat. No.:)

Brianthein X

Cat. No.: B1259694
M. Wt: 498.9 g/mol
InChI Key: SQFDHRRACIGPRZ-FQVMMOEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brianthein X is a chlorinated briarane-type diterpenoid (Molecular Formula: C24H31ClO9) originally isolated from gorgonian corals of the genus Briareum . This natural product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Research on this compound has revealed several promising biological activities. It has demonstrated significant insecticidal properties . Studies also indicate potent anti-inflammatory effects , with one study showing it significantly reduces NF-κB activation and inhibits the release of inflammatory mediators like COX-2 and IL-6 in LPS-stimulated macrophages . Furthermore, briarane-type diterpenoids, including this compound, are investigated as inhibitors of osteoclast formation. They act by disrupting the Keap1-Nrf2 protein interaction, activating the Nrf2 pathway, which plays a critical role in suppressing osteoclast differentiation and bone resorption, suggesting potential for bone disease research . A recent discovery shows that briarane diterpenes, which are structurally related to this compound, can also be produced by the endophytic fungus Hypomontagnella monticulosa , indicating a broader biological source for this class of compounds . The absolute configuration of briarane compounds has been confirmed through advanced techniques including single-crystal X-ray diffraction and vibrational circular dichroism (VCD) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31ClO9 B1259694 Brianthein X

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31ClO9

Molecular Weight

498.9 g/mol

IUPAC Name

[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,16S,17S,18R)-2-acetyloxy-8-chloro-3,12-dihydroxy-4,13,18-trimethyl-9-methylidene-5-oxo-6,15-dioxatetracyclo[11.5.0.03,7.014,16]octadec-10-en-17-yl] acetate

InChI

InChI=1S/C24H31ClO9/c1-9-7-8-14(28)23(6)15(10(2)17(31-12(4)26)18-21(23)33-18)19(32-13(5)27)24(30)11(3)22(29)34-20(24)16(9)25/h7-8,10-11,14-21,28,30H,1H2,2-6H3/b8-7-/t10-,11+,14+,15-,16+,17+,18+,19+,20+,21+,23-,24-/m1/s1

InChI Key

SQFDHRRACIGPRZ-FQVMMOEUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]([C@@]3([C@H](C(=O)O[C@H]3[C@H](C(=C)/C=C\[C@@H]([C@]2([C@@H]4[C@H]([C@H]1OC(=O)C)O4)C)O)Cl)C)O)OC(=O)C

Canonical SMILES

CC1C2C(C3(C(C(=O)OC3C(C(=C)C=CC(C2(C4C(C1OC(=O)C)O4)C)O)Cl)C)O)OC(=O)C

Synonyms

brianthein X

Origin of Product

United States

Natural Occurrence and Bioproduction of Brianthein X and Analogues

Isolation from Marine Invertebrate Sources

The primary natural sources of briarane diterpenoids are octocorals, particularly those of the genus Briareum. nih.govmdpi.com These marine organisms have yielded a diverse array of these complex molecules.

Briareum polyanthes

The soft coral Briareum polyanthes has been a significant source for the isolation of several briarane diterpenoids. Notably, extracts of B. polyanthes from Bermudian waters led to the discovery of briantheins X, Y, and Z. researchgate.net The gross structures of these highly oxidized and chlorinated diterpenes were elucidated through detailed analysis of spectral data and chemical correlations. researchgate.net The structure of a related compound, brianthein W, also isolated from B. polyanthes, was confirmed by single-crystal X-ray diffraction analysis. acs.orgclockss.org Further studies have also reported the isolation of briantheins X, Y, and Z from this species. clockss.org

Briareum asbestinum

The Caribbean gorgonian coral Briareum asbestinum is a well-documented producer of briarane-type natural products. nih.gov In fact, the first briarane diterpenoid, briarein A, was isolated from this organism in 1977. nih.gov Research on the chemical constituents of B. asbestinum has led to the isolation of the previously reported Brianthein X. najah.edutandfonline.com Two-dimensional NMR studies were instrumental in reassigning the ¹³C-NMR spectrum of this compound isolated from this species. tandfonline.comnih.gov Some studies have indicated that the digitate form of B. asbestinum produces briarein A, while the encrusting form, sometimes referred to as B. polyanthes, produces briantheins X, Y, and Z. bioone.org This has led to discussions about the chemical variations within what may be a single species with different growth forms. bioone.org

Other Briareum Species

Beyond B. polyanthes and B. asbestinum, other species within the Briareum genus have been found to produce a variety of briarane diterpenoids. For instance, ten briarane metabolites, including new diepoxybriaranes, were isolated from a Briareum sp. collected from the coral reefs of Ishigaki Island, Okinawa, Japan. nih.govresearchgate.net Similarly, three new briaranes, brialalepolides A–C, were isolated from a Briareum sp. collected in the Republic of Vanuatu. nih.gov A Formosan octocoral, Briareum stechei, has also been a source of polyoxygenated briaranes. mdpi.com Furthermore, three new diterpenoids, briarenolides E–G, were isolated from a Briareum sp. collected off the coast of Southern Taiwan. nih.gov These findings underscore the chemical diversity within the Briareum genus as a prolific source of novel briarane compounds.

Production by Endophytic Fungi

In a significant development, the production of briarane diterpenoids has been identified outside of the marine invertebrate kingdom, specifically from an endophytic fungus.

Identification of Hypomontagnella monticulosa as a Novel Producer

An endophytic fungus, identified as Hypomontagnella monticulosa Zg15SU, has been reported as a producer of a briarane diterpene. nih.govresearcher.life This fungus was originally isolated from the rhizome of Zingiber griffithii. nih.govresearchgate.net This discovery is notable as it represents the first report of a briarian diterpene originating from an endophytic fungus, particularly H. monticulosa. nih.gov The fungus itself is characterized by its saprobic nature, growing on dead plant material, and has distinct morphological features in both its sexual and asexual stages. facesoffungi.org It has a circumtropical distribution and is frequently found in rainforests. facesoffungi.org

Enhanced Metabolite Production via the One Strain, Many Compounds (OSMAC) Approach

To explore the metabolic potential of Hypomontagnella monticulosa Zg15SU, the "One Strain, Many Compounds" (OSMAC) approach was employed. nih.govrsc.org This strategy involves systematically altering the culture conditions, such as the nutritional composition of the growth medium, to induce the production of novel or enhanced levels of secondary metabolites. rsc.orgrsc.org By cultivating the fungus on different basal media, including Czapek-dox, potato dextrose, and Wickerham broth, researchers were able to influence its chemical profile. nih.gov This approach led to the successful identification of Brianthein W, an analogue of this compound, from the methanolic extract of the fungus. nih.govresearchgate.net The application of the OSMAC method demonstrated its effectiveness in unlocking the biosynthetic capabilities of this endophytic fungus, leading to the production of marine-derived natural products. nih.govrsc.org

Synthetic Endeavors Towards Brianthein X and Briarane Core Structures

Synthetic Challenges Associated with Complex Briarane Architecture

The intricate and densely functionalized structure of briarane diterpenoids like Brianthein X poses several significant synthetic hurdles. The successful construction of these molecules requires precise control over stereochemistry and the formation of a complex, strained ring system.

Strategic Synthetic Methodologies for the Briarane Core

To address the synthetic challenges posed by the briarane skeleton, chemists have developed and applied a variety of strategic methodologies. These approaches aim to construct the key structural features of the briarane core with high efficiency and stereocontrol.

Application of the Dianionic Ireland-Claisen Rearrangement

The dianionic Ireland-Claisen rearrangement has emerged as a powerful tool for establishing the C1 quaternary carbon and the adjacent C10 ring juncture stereocenters. researchgate.netnih.govfigshare.com This acs.orgacs.org-sigmatropic rearrangement of chiral, nonracemic α-methyl-β-hydroxy allylic esters proceeds with high diastereoselectivity, allowing for the construction of three contiguous stereogenic carbons, including the crucial all-carbon quaternary center. acs.orgnih.gov This method has been successfully utilized in the synthesis of the core structure of brianthein A. core.ac.ukacs.org The rearrangement establishes the required ring fusion stereochemistry early in the synthetic sequence. acs.org

Sequential Ring-Closing Metathesis (RCM) Reactions for Ring System Formation

Ring-closing metathesis (RCM) has been effectively employed to construct the challenging 6,10-fused bicyclic system of the briarane core. royalsocietypublishing.orgacs.org In some synthetic approaches, two sequential RCM reactions are used. researchgate.netnih.govfigshare.com The first RCM reaction typically forms the six-membered ring, followed by a second RCM to close the ten-membered ring. royalsocietypublishing.org This strategy has been instrumental in building the trans-fused bicyclo[8.4.0]tetradecane framework characteristic of the briarane family. royalsocietypublishing.orgacs.org

Intramolecular Nitrile Oxide Cycloaddition (INOC) for Bicyclic Ring Construction

The intramolecular nitrile oxide cycloaddition (INOC) reaction represents another key strategy for constructing the trans-fused 6/10-bicyclic ring system of the briaranes. acs.orgnih.gov This 1,3-dipolar cycloaddition has been adopted as a crucial transformation in the synthesis of the complete C20 framework of brianthein W. acs.orgnih.govresearchgate.netresearchgate.net The INOC reaction has proven effective in establishing the highly strained ten-membered carbocycle, with the regioselectivity of the cycloaddition being a critical factor. acs.orgresearchgate.netresearchgate.net

Oxidative Dearomatization of Salicylate (B1505791) Esters

The oxidative dearomatization of salicylate esters provides a concise entry to highly functionalized cyclohexadienone intermediates, which are valuable precursors for the briarane stereotetrad core. researchgate.netnih.gov This approach harnesses the unique reactivity of the resulting 2,5-cyclohexadienones to rapidly build molecular complexity. researchgate.netnih.govresearchgate.net While the oxidation of salicylate esters can be challenging due to the electron-withdrawing nature of the ester group, the use of potent oxidants like μ-oxo-bridged diiodides has proven effective. nih.govnih.gov A subsequent highly diastereoselective acetylide conjugate addition and β-ketoester alkylation sequence can then be used to establish the relative configuration of the C1 (quaternary) and C10 (tertiary) vicinal stereocenters. researchgate.netnih.gov

Diastereoselective Acetylide Conjugate Addition/β-Ketoester Alkylation Sequence

A concise and effective method for constructing the stereotetrad core of the briarane family has been developed, which is pivotal for the total synthesis of compounds like Brianthein W. nih.govnih.gov This approach utilizes the reactivity of 2,5-cyclohexadienones derived from salicylate esters to rapidly build molecular complexity. nih.gov The core of this strategy is a highly diastereoselective sequence involving the conjugate addition of an acetylide followed by the alkylation of the resulting β-ketoester. nih.govresearchgate.net

This sequence successfully establishes the relative configuration of the vicinal C1 (quaternary) and C10 (tertiary) stereocenters. nih.govnih.gov The process begins with the conjugate addition of an aluminum acetylide into a cyclohexadienone. nih.gov The resulting enolate is then methylated, a step where the stereochemical outcome is believed to be controlled by torsional steering in the transition state, which minimizes strain. nih.govnih.gov This approach has led to the synthesis of the densely functionalized stereotetrad core in under ten steps. nih.govresearchgate.netnih.gov

Table 1: Key Steps in the Stereotetrad Core Synthesis

Step Description Key Reagents Outcome
1 Conjugate Addition Aluminum acetylide, 2,5-cyclohexadienone Formation of β-ketoester intermediate. nih.gov
2 Alkylation Methylating agent Establishes C1 and C10 stereocenters with high diastereoselectivity. nih.govnih.gov

| 3 | Reductive Cleavage | Zn in AcOH | Removal of an unnecessary methoxy (B1213986) group to yield the desired ketoester. nih.gov |

Modular Synthetic Approaches

Modular construction, where key structural fragments of the target molecule are synthesized independently before being coupled, represents a powerful strategy for tackling complex structures like the briarane core. acs.org Several research groups have developed modular routes that focus on assembling the challenging bicyclic system and the highly substituted stereotetrad. researchgate.net

One such approach utilized a dianionic Ireland-Claisen rearrangement to create the C1 quaternary carbon and the adjacent C10 stereocenter. researchgate.netunc.edu Following this, two sequential ring-closing metathesis reactions were employed to construct the trans-fused 6-10 bicyclic core of Brianthein A. researchgate.netunc.edu This strategy highlights the use of powerful and predictable reactions to assemble complex structural motifs in a convergent manner. unc.edu Other conceptual approaches include the use of 1,3-dipolar cycloadditions to forge the briarane core and biomimetic transannular oxa-6π electrocyclization to interconvert briarane analogues. acs.orgacs.org

Chemical Modification and Analog Synthesis of Briantheins

To investigate structure-activity relationships within this class of compounds, synthetic efforts have been directed at the chemical modification of naturally occurring briantheins, such as this compound.

Manipulation of Allylic Chloride Functionality

The allylic chloride functionality present in this compound and Y serves as a versatile handle for chemical modification. acs.orgnih.gov Researchers have successfully manipulated this group to generate a series of new analogues. acs.org The reactivity of the allylic chloride allows for various transformations, providing a direct route to structural diversification. acs.orgnih.govgoogle.com This approach is crucial for probing how changes at this specific position affect the compound's biological properties. acs.org

Generation of Analogues via Halogen Substitution, Rearrangement, Dehydrohalogenation, and Dehydration

Employing modified Finkelstein reaction conditions on Briantheins X and Y has yielded a diverse array of products beyond simple halogen exchange. acs.orgnih.gov This single set of reaction conditions led to the formation of ten new analogues through multiple reaction pathways. acs.org

The primary transformations observed were:

Halogen Substitution: Direct replacement of the chloride with other halogens. acs.org

Rearrangement: Skeletal reorganization to form isomeric products. acs.orgnih.gov

Dehydrohalogenation: Elimination of hydrogen chloride to introduce a new double bond. acs.org

Dehydration: Loss of a water molecule, also resulting in increased unsaturation. acs.orgnih.gov

While none of the ten new analogues demonstrated superior insecticidal activity compared to the parent compounds, this work successfully showcased the chemical tractability of the brianthein scaffold for generating a library of related compounds. acs.org

Table 2: Products from Modification of this compound/Y Allylic Chloride

Reaction Type Description
Halogen Substitution The allylic chloride is replaced by another halogen atom. acs.org
Rearrangement The reaction induces a structural rearrangement of the carbon skeleton. acs.org
Dehydrohalogenation HCl is eliminated from the molecule, forming an additional C=C bond. acs.org

Progress Towards the Total Synthesis of Specific Briantheins (e.g., Brianthein W)

The total synthesis of specific, biologically active briarane diterpenoids is a significant goal in organic chemistry, as it provides a reliable source of these materials for further study. unc.edu Brianthein W, which shows promising activity against several cancer cell lines, has been a notable target. nih.govunc.edu

Significant progress has been made toward the total synthesis of Brianthein W, with research focusing on developing a viable synthetic route from readily available starting materials. unc.edu The concise synthesis of the briarane stereotetrad core is a key achievement that paves the way for the eventual total synthesis of Brianthein W and related compounds like briareolate ester L. nih.gov Similarly, efforts toward the total synthesis of Brianthein A have led to the successful construction of its highly functionalized trans-fused 6,10-bicyclic core, overcoming the challenge of forming the ten-membered ring through a conformationally constrained ring-closing metathesis. unc.edu These advances underscore the progress in developing strategic solutions to the challenges posed by the briarane family of natural products. researchgate.net

Biosynthetic Pathways of Briarane Diterpenoids

Proposed Origin from Isoprene (B109036) Units

The journey to constructing the complex briarane framework begins with simple, repeating five-carbon building blocks known as isoprene units. vliz.be Like all diterpenoids, the biosynthesis of briaranes is believed to start from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). vliz.be This linear molecule is itself assembled from four isoprene units through the mevalonate (B85504) pathway. nih.gov The formation of GGPP is a fundamental process in terpenoid biosynthesis, providing the essential carbon backbone for a vast number of natural products. vliz.be The initial steps involve the sequential condensation of isopentenyl pyrophosphate (IPP) with its isomer dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), then farnesyl pyrophosphate (FPP), and finally GGPP. vliz.be This C20 precursor is the launching point for the subsequent, more complex cyclization reactions that define the briarane family. ntu.edu.sg

Mechanisms for the Formation of the Fused Ring System

The transformation from the linear GGPP to the characteristic bicyclic structure of briaranes is a feat of chemical intricacy. It is widely hypothesized that the biosynthesis proceeds through a cembranoid intermediate, another class of diterpenes known for their 14-membered ring structure. semanticscholar.orgresearchgate.netroyalsocietypublishing.org The formation of this cembrane (B156948) skeleton from GGPP is the first key cyclization event.

Following the formation of the cembrane precursor, a crucial transannular cyclization is proposed to occur. This key step involves the formation of a carbon-carbon bond between specific atoms across the 14-membered ring, typically proposed as a linkage between C3 and C8 of the cembrane skeleton. researchgate.netsemanticscholar.orgresearchgate.net This intramolecular reaction forges the signature trans-fused bicyclo[8.4.0]tetradecane core structure of the briaranes. researchgate.netresearchgate.netroyalsocietypublishing.org This central fused ring system provides the rigid scaffold upon which further chemical diversity is built. Many members of the briarane family also feature a γ-lactone ring, which is often formed spanning C7 and C8. royalsocietypublishing.orgnih.gov

Role of Enzymatic Oxidative Processing in Diterpene Diversification

The immense structural diversity observed within the more than 700 known briarane diterpenoids is not a result of different core skeletons, but rather the extensive and varied modifications that occur after the fundamental bicyclo[8.4.0]tetradecane ring system is formed. researchgate.netsemanticscholar.org This diversification is largely attributed to the work of a suite of enzymes that perform oxidative processing. semanticscholar.orgresearchgate.net

Among the most important enzymes in this late-stage modification are cytochrome P450 (CYP450) monooxygenases. semanticscholar.orgresearchgate.net These enzymes are responsible for introducing a wide range of functional groups onto the briarane scaffold. The expression of several CYP450 isoforms allows for a variety of reactions, including hydroxylations, epoxidations, and other oxidative transformations at various positions on the molecule. semanticscholar.orgresearchgate.net These modifications, along with other enzymatic reactions like acetylations and sometimes halogenations, lead to the vast library of briarane analogues found in nature. chemrxiv.org This late-stage diversification is a highly efficient strategy employed by organisms to generate a multitude of related compounds, each potentially having a unique biological activity, from a common biosynthetic precursor. chemrxiv.org The study of these enzymatic transformations is crucial for understanding how organisms generate such a rich chemical arsenal.

Structure Activity Relationship Sar Studies of Brianthein X and Briarane Analogues

Investigation of Insecticidal Activity

The insecticidal properties of Brianthein X and its analogues have been a significant area of investigation. SAR studies have focused on modifying various functional groups on the briarane core to determine their impact on insecticidal potency.

Manipulation of the allylic chloride at C-6 in this compound and the related Brianthein Y has been a key focus. nih.gov Chemical modifications have led to the creation of new analogues through reactions such as halogen substitution, rearrangement, dehydrohalogenation, and dehydration. nih.gov While none of the synthesized analogues demonstrated superior insecticidal activity compared to the parent compounds, this compound and Y, most did result in lower weight gains in the tobacco hornworm (Manduca sexta) larvae versus controls, indicating some level of biological effect. nih.gov This suggests that the allylic chloride is a critical feature for potent insecticidal activity, and alterations to this part of the molecule tend to diminish its effectiveness.

Further research has explored the development of novel pyrethroid insecticides with cyclopropane (B1198618) rings, which share some structural similarities with aspects of the briarane skeleton. mdpi.com These studies, while not directly on briaranes, contribute to the broader understanding of SAR in insecticides and highlight the importance of stereochemistry in determining activity. mdpi.com For instance, in certain synthetic pyrethroids, specific enantiomers exhibit significantly higher insecticidal activity against the common mosquito (Culex pipiens pallens). mdpi.com

Quantitative structure-activity relationship (QSAR) studies on other natural product-derived insecticides have also provided insights that could be relevant to briaranes. nih.gov These studies have shown that insecticidal activity is influenced by a combination of electronic distribution and steric factors. nih.gov Such computational approaches could be valuable in future efforts to design more potent this compound analogues.

A summary of the insecticidal activity of selected this compound analogues is presented in the table below.

CompoundModificationTarget SpeciesActivityReference
This compound Parent CompoundManduca sextaHigh nih.gov
Brianthein Y Parent CompoundManduca sextaHigh nih.gov
Analogue 1 Halogen substitution at C-6Manduca sextaLower than this compound/Y nih.gov
Analogue 2 Dehydrohalogenation productManduca sextaLower than this compound/Y nih.gov
Analogue 3 Dehydration productManduca sextaLower than this compound/Y nih.gov

Modulation of Multidrug Resistance (MDR) Mechanisms by Brianthein A Analogues

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.netcore.ac.uknih.govbibliotekanauki.plmdpi.comfrontiersin.orgoaepublish.comnih.gov These transporters actively efflux a wide range of anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy. core.ac.ukbibliotekanauki.ploaepublish.com Briarane diterpenoids, particularly Brianthein A, have been identified as potential MDR modulators. core.ac.uk

Brianthein A, isolated from the gorgonian Briareum excavatum, has been shown to reverse MDR in human carcinoma cell lines. core.ac.uk This has spurred interest in synthesizing and evaluating analogues to understand the structural requirements for this activity. The goal is to develop potent and specific inhibitors of ABC transporters that can be used in combination with conventional chemotherapy. nih.govnih.gov

While the direct study of this compound in MDR modulation is less documented, the research on Brianthein A provides valuable insights into the potential of the briarane scaffold. The general SAR for MDR modulators is complex due to the diverse chemical structures of compounds that can interact with P-gp. researchgate.net However, it is generally believed that these modulators bind to the transport proteins and inhibit their drug-effluxing function. researchgate.net Some may also act indirectly by inhibiting the expression of the mdr1 gene, which codes for P-gp. researchgate.net

The development of new MDR modulators is an active area of research, with a focus on creating compounds that are more potent and have fewer side effects than earlier generations of inhibitors. nih.gov

While ABC transporters are a primary focus in MDR research, other mechanisms contribute to drug resistance. nih.gov Some studies have begun to explore how briarane analogues might influence these non-ABC transporter mediated pathways. However, specific research detailing the interaction of this compound or its close analogues with these alternative resistance mechanisms is limited. The complexity of MDR, which often involves multiple overlapping mechanisms, necessitates a broader approach to overcoming chemoresistance. nih.govnih.gov

Cytotoxic Activity Against Diverse Cancer Cell Lines

This compound and other briarane diterpenoids have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. nih.govmdpi.com This has made them attractive candidates for the development of new anticancer agents.

For instance, Brianthein W, a related compound, has shown potent cytotoxic effects. nih.govacs.org An analogue of Brianthein W exhibited remarkable anticancer activity with IC50 values below 0.1 µg/mL against HCT-116 (colon cancer), NBT-T2 (bladder cancer), and Panc-1 (pancreatic cancer) cell lines. nih.gov Other briarane compounds have also been tested against cell lines such as P-388 (murine leukemia), KB (human oral epidermoid carcinoma), A-549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma). mdpi.com

The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.gov The results of these assays provide IC50 or ED50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

The table below summarizes the cytotoxic activities of some briarane analogues against various cancer cell lines.

CompoundCell LineActivity (IC50/ED50)Reference
Brianthein W analogue HCT-116< 0.1 µg/mL nih.gov
Brianthein W analogue NBT-T2< 0.1 µg/mL nih.gov
Brianthein W analogue Panc-1< 0.1 µg/mL nih.gov
Brianthein W P-3880.76 µg/mL mdpi.com
Excavatolide C P-3880.3 µg/mL mdpi.com
Excavatolide C KB1.9 µg/mL mdpi.com
Excavatolide C A-5491.9 µg/mL mdpi.com
Excavatolide C HT-291.9 µg/mL mdpi.com

Anti-inflammatory Effects

The anti-inflammatory properties of briarane diterpenoids are well-documented. nih.govmdpi.comresearchgate.net These compounds have been shown to inhibit the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govmdpi.comresearchgate.net

For example, two new briarane diterpenoids, briarenolides K and L, isolated from Briareum sp., significantly reduced the levels of iNOS in RAW264.7 macrophage cells at a concentration of 10 μM. nih.gov Briaexcavatolide P, another briarane, also demonstrated anti-inflammatory activity by suppressing the expression of iNOS in LPS-induced RAW 264.7 mouse macrophage cells. mdpi.comresearchgate.net

SAR studies on excavatolide B, a briarane from Briareum stechei, have led to the identification of analogues with improved anti-inflammatory activity. chemrxiv.orgchemrxiv.org Modifications to the parent compound resulted in derivatives that showed enhanced inhibition of iNOS gene expression, nitric oxide (NO) production, and the release of pro-inflammatory cytokines such as IL-6 and TNF-α. chemrxiv.orgchemrxiv.org One particularly potent analogue, compound 22, exhibited a significant increase in anti-inflammatory activity in an in vivo rat model of paw edema. chemrxiv.orgchemrxiv.org

The anti-inflammatory effects of selected briarane analogues are summarized in the table below.

CompoundTargetEffectReference
Briarenolide K iNOSSignificant reduction at 10 µM nih.gov
Briarenolide L iNOSSignificant reduction at 10 µM nih.gov
Briaexcavatolide P iNOSSuppression of expression mdpi.comresearchgate.net
Excavatolide B analogue 22 iNOS, NO, IL-6, TNF-αImproved inhibitory activity chemrxiv.orgchemrxiv.org

Antiviral Activity

Several briarane-type diterpenoids have been reported to possess antiviral activity. mdpi.comresearchgate.net However, specific studies detailing the antiviral effects of this compound are not as prevalent as those for its other biological activities. The broad range of bioactivities exhibited by the briarane class of compounds suggests that this is a promising area for future research. acs.org The structural diversity within this family of natural products provides a rich source of chemical entities for screening against various viral targets. acs.org

Antimicrobial and Antifouling Properties

Briarane diterpenoids have also been investigated for their antimicrobial and antifouling activities. nih.govmdpi.comacs.org These properties are particularly relevant in the marine environment where the producing organisms, such as gorgonian corals, need to defend themselves against microbial colonization and fouling.

A methanol (B129727) extract of an endophytic fungus, Hypomontagnella monticulosa, which produces a Brianthein W analogue, showed significant antimicrobial activity against Micrococcus luteus, Candida maltosa, and Escherichia coli. nih.gov This suggests that the briarane compounds within the extract contribute to its antimicrobial effects.

The antifouling properties of briaranes are also of interest. acs.org Haminols, which are structurally related to some briarane precursors, have been tested for their ability to prevent the settlement of barnacle larvae. mdpi.com Given the ecological role of these compounds, it is likely that many briaranes possess some degree of antifouling activity.

Immunomodulatory Activities

Briarane-type diterpenoids, a class of marine natural products, are recognized for a wide spectrum of biological activities, including notable immunomodulatory and anti-inflammatory effects. acs.orgmdpi.comsemanticscholar.orgmdpi.com Research into these compounds has revealed their potential to modulate immune responses through various mechanisms, such as the inhibition of pro-inflammatory mediators and the suppression of immune cell functions.

Studies on various briarane analogues have demonstrated selective immunomodulatory activity. For instance, an investigation of briaranes from Micronesian gorgonians identified that Gemmacolide A, Gemmacolide B, Gemmacolide D, and Nui-inoalide A exhibit immunosuppressive activity. clockss.org This was determined by their performance in a mixed lymphocyte reaction (MLR) assay, where they showed immunosuppressive effects at concentrations significantly lower than their cytotoxic levels. clockss.org

The anti-inflammatory properties of briaranes are a key aspect of their immunomodulatory profile. Many analogues have been shown to inhibit the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory pathway. researchgate.netresearchgate.net Furthermore, certain juncenolides, a subclass of briaranes, have shown inhibitory effects on superoxide (B77818) anion generation and elastase release by human neutrophils, indicating their potential to control inflammatory processes mediated by these cells. researchgate.net For example, Excavatolide B and its derivatives have been studied for their ability to inhibit iNOS gene expression and the subsequent production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.netchemrxiv.org

The following table summarizes the observed immunomodulatory activities of selected briarane analogues.

Compound/AnalogueSource OrganismImmunomodulatory ActivityAssayReference
Gemmacolide A, B, DOctocoralSelective immunosuppressive activityMixed Lymphocyte Reaction (MLR) clockss.org
Nui-inoalide AOctocoralSelective immunosuppressive activityMixed Lymphocyte Reaction (MLR) clockss.org
JuncenolidesJunceella junceaInhibition of superoxide anion generation and elastase releaseHuman Neutrophil Response researchgate.net
Excavatolide B AnalogsBriareum stecheiInhibition of iNOS gene expression, NO, IL-6, and TNF-α productionLPS-stimulated RAW264.7 macrophages researchgate.net
Briaexcavatolide PBriareum excavatumInhibition of iNOS and COX-2 releaseRAW 264.7 macrophages researchgate.net

Correlations Between Stereochemistry and Biological Activity

The biological activity of briarane diterpenoids is intrinsically linked to their complex and highly defined three-dimensional structure. The core of these molecules is a bicyclo[8.4.0]tetradecane ring system, which is typically in a trans-fused configuration. researchgate.net The specific stereochemical arrangement of the numerous substituents and chiral centers on this scaffold dictates the molecule's ability to interact with biological targets and, consequently, its activity.

Structure-activity relationship (SAR) studies consistently highlight that minor changes in stereochemistry can lead to significant variations in biological effects. The absolute and relative configurations of hydroxyl groups, acyl groups, and epoxides at various positions on the briarane skeleton are critical determinants of potency and selectivity.

Key stereochemical features influencing bioactivity include:

Ring Fusion Stereochemistry: The trans-fusion of the ten- and six-membered rings is a conserved feature and is considered essential for the characteristic biological activities of this class. researchgate.net

Configuration at C-8 and C-17: The stereochemistry of functional groups at these positions is crucial. For example, modifying the natural stereochemistry of the hydroxyl group at C-8 and the methyl group at C-17 can provide new analogues with altered bioactivity profiles, allowing for a deeper understanding of the SAR. chemrxiv.org An X-ray crystal structure analysis was used to confirm the relative configurations of these modified analogues. chemrxiv.org

Substitution Pattern on the Cyclohexane (B81311) Ring: The orientation of substituents on the six-membered ring significantly impacts activity. For instance, the presence and orientation of acetate (B1210297) or other ester groups at positions like C-2, C-3, and C-4 can modulate anti-inflammatory and cytotoxic effects. researchgate.net

The following table provides examples of how stereochemistry correlates with the biological activity of specific briarane analogues.

Compound/AnalogueKey Stereochemical FeatureCorrelation with Biological ActivityMethod of DeterminationReference
Briarane AnaloguesTrans-fused C-1/C-10 ring junctionConsidered essential for the general bioactivity of the class.NOESY Spectroscopy researchgate.net
Excavatolide B Analogue (8)Inverted stereochemistry at C-8 (OH) and C-17 (CH₃) compared to natural derivatives.Provides a new analogue for profiling bioactivity, suggesting these positions are critical for interaction with biological targets.Single Crystal X-ray Analysis, NOE Analysis chemrxiv.org
Gemmacolide N Analogue (1)Absolute configuration determined as (1S,2S,3Z,5E,7S,8S,9S,10S,11R,12R,13S,14R,17R).The specific stereochemistry is linked to its observed cytotoxicity; used as a reference for related compounds.NOESY and ECD Experiments mdpi.com
Gemmacolide Analogue (3)Same absolute configuration as analogue (2) but with different ester groups at C-2 and C-12.Similar ECD spectra suggest the same core stereochemistry, allowing for the study of functional group impact versus stereochemical changes.ECD Spectra Comparison mdpi.com

Theoretical and Computational Investigations on Briantheins

Molecular Dynamics Simulations for Conformational Analysis and Stereochemistry

The briarane skeleton, characterized by a bicyclo[8.4.0]tetradecane ring system, possesses significant conformational flexibility. clockss.org Understanding the accessible conformations is crucial for interpreting spectroscopic data and for rationalizing biological activity. Molecular Dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, have been instrumental in exploring the conformational landscape of these complex natural products. mdpi.comnih.govmdpi.com

While specific MD simulation studies exclusively focused on Brianthein X are not extensively documented in the literature, the methodology has been applied to the broader class of briarane diterpenoids. For instance, restrained molecular dynamics calculations were used to support the absolute configuration determination of Brianthein A. clockss.org These simulations help in understanding the spatial arrangement of atoms and the stability of different conformers.

The general procedure for such an analysis involves:

Initial Structure Generation: Building an initial 3D model of the briarane molecule.

Force Field Application: Assigning a force field (e.g., MMFF or AMBER) that defines the potential energy of the system.

Solvation: Placing the molecule in a simulated solvent box (e.g., water) to mimic solution conditions.

Simulation Run: Solving Newton's equations of motion for the system over a defined period, generating a trajectory of atomic positions over time. nih.gov

Analysis: Analyzing the trajectory to identify low-energy, stable conformations and the dynamics of their interconversion. mdpi.com

For flexible molecules like the briaranes, MD simulations can reveal the most populated conformers in solution. nih.govjst.go.jp This information is critical for relating NMR-derived data, such as Nuclear Overhauser Effect (NOE) constraints, to a 3D structure. acs.org The combination of experimental NMR data with MD simulations provides a powerful approach to defining the solution-state structure and stereochemistry of these intricate marine natural products. acs.orgmdpi.com

Density Functional Theory (DFT) Calculations for Absolute Configuration Assignment

The definitive determination of the absolute configuration of a chiral molecule is a fundamental aspect of its structural elucidation. While X-ray crystallography is the gold standard, it requires a suitable single crystal, which is not always obtainable. nih.gov In such cases, and as a complementary method, chiroptical spectroscopy coupled with quantum chemical calculations has become a reliable alternative. mdpi.comnih.gov Density Functional Theory (DFT) has proven to be a particularly powerful tool for this purpose. sumitomo-chem.co.jppku.edu.cn

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For absolute configuration assignment, DFT is often used to predict chiroptical properties like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra. mdpi.comencyclopedia.pubscielo.br The calculated spectrum for a proposed absolute configuration is then compared with the experimental spectrum. A match between the two provides strong evidence for the assigned stereochemistry. nih.govnih.gov

A 2021 study on briarane diterpenoids from the Gorgonian Briareum asbestinum successfully utilized VCD in conjunction with DFT calculations to determine the absolute configuration of a related compound, demonstrating the applicability of this method to the briarane family. researchgate.net The process generally involves:

A conformational search to identify all significant low-energy conformers. researchgate.net

Optimization of the geometry of each conformer using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). scielo.brresearchgate.net

Calculation of the VCD or ECD spectrum for each conformer. nih.gov

Boltzmann-averaging of the individual spectra to generate a final theoretical spectrum for comparison with the experimental data. mdpi.com

The table below outlines the key steps and considerations in using DFT for absolute configuration assignment.

StepDescriptionKey Considerations
1. Conformational Search Identify all thermally accessible conformers of the molecule.Use of methods like Monte Carlo or molecular dynamics. The completeness of this search is critical for flexible molecules.
2. Geometry Optimization Calculate the minimum energy structure for each conformer.Choice of DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G(d), aug-cc-pVDZ) impacts accuracy. scielo.brnih.govnih.gov
3. Spectroscopic Calculation Compute the chiroptical property (e.g., ECD, VCD, Optical Rotation) for each optimized conformer.Time-Dependent DFT (TDDFT) is typically used for ECD calculations. nih.govnih.govnih.gov The choice of solvent model can also be important.
4. Spectral Averaging Combine the spectra of individual conformers based on their calculated Boltzmann population.The relative free energies of the conformers determine their contribution to the final averaged spectrum.
5. Comparison Compare the final calculated spectrum with the experimental spectrum.A good match in the signs and relative intensities of the Cotton effects confirms the absolute configuration. sci-hub.se

This computational approach has been instrumental in reassigning the absolute configurations of numerous natural products that were initially misidentified. scielo.br

Computational Methods for Exploring Reaction Mechanisms in Synthesis

The synthesis of complex natural products like the briaranes is a significant challenge in organic chemistry. acs.org Computational methods, particularly DFT, are increasingly used to understand and predict the outcomes of chemical reactions, thereby guiding synthetic strategy. sumitomo-chem.co.jp These calculations can provide valuable insights into reaction pathways, transition state energies, and the origins of stereoselectivity. nih.govresearchgate.net

While a total synthesis of this compound has not been reported, computational studies on the synthesis of the core briarane skeleton have been published. For example, in the development of a synthetic route to the briarane stereotetrad, DFT calculations were employed to investigate a key stereocenter-forming alkylation step. nih.gov The researchers used DFT (B3LYP-D3/6-311++G(d,p) with an SMD toluene (B28343) solvent model) to analyze the transition states leading to different stereoisomers. nih.gov

These calculations revealed that while torsional steering played a role, broader conformational factors were also significant in determining the stereochemical outcome. nih.gov The study also identified a potential stabilizing C–H•••π interaction in the favored transition state. nih.gov This level of mechanistic detail allows chemists to understand why a particular reaction gives a specific product and how to potentially alter the reaction conditions to achieve a desired outcome.

The application of computational chemistry in synthetic planning can involve:

Predicting Regio- and Stereoselectivity: Analyzing the energies of competing transition states to predict the major product. researchgate.net

Understanding Catalyst Behavior: Modeling the interaction of a substrate with a catalyst to explain its activity and selectivity.

Investigating Unexpected Outcomes: Rationalizing the formation of unforeseen products to refine the synthetic route.

By modeling complex reaction pathways, computational chemistry helps to minimize the trial-and-error often associated with the synthesis of intricate molecules like this compound, making the process more efficient and predictable. acs.orgresearchgate.net

Q & A

How should researchers formulate a focused research question for studying Brianthein X’s molecular interactions?

A well-constructed research question must define the boundaries of the study, align with identified literature gaps, and be concise yet complex enough to require systematic investigation. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure variables, such as this compound’s concentration (independent variable) and binding affinity (dependent variable). Ensure the question avoids vague terms and specifies measurable outcomes, e.g., "How does this compound modulate [specific receptor] activity at nanomolar concentrations in [cell type]?" .

Q. What methodologies are recommended for the initial characterization of this compound?

Begin with high-purity synthesis and structural validation using NMR, X-ray crystallography, or mass spectrometry. Reproducibility is critical: document experimental conditions (e.g., solvent systems, temperature) in detail, adhering to guidelines for reporting novel compounds . Pair these with computational methods (molecular docking) to predict interaction sites, followed by in vitro assays (e.g., ELISA) to validate targets .

Q. How can researchers ensure alignment between hypotheses and experimental design in this compound studies?

Develop a hypothesis that explicitly links this compound’s chemical properties to its biological effects. For example, "this compound’s [functional group] enhances membrane permeability, increasing its efficacy in [specific pathway]." Design experiments to isolate variables (e.g., use knock-out cell lines to confirm target specificity) and include controls for confounding factors (e.g., solvent cytotoxicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported data on this compound’s mechanism of action?

Conduct systematic error analysis: compare experimental conditions (e.g., cell culture media differences, assay sensitivity) across studies. Use orthogonal validation methods (e.g., SPR for binding kinetics alongside functional assays) to confirm findings. Meta-analyses of raw datasets, if available, can identify methodological inconsistencies .

Q. How should researchers design experiments to address non-linear dose-response relationships observed with this compound?

Employ advanced statistical models (e.g., Hill slope analysis, Bayesian dose-response curves) to quantify efficacy and potency. Test a wide concentration range (e.g., 10⁻¹² to 10⁻⁶ M) and replicate experiments across multiple biological replicates. Use time-resolved assays to capture dynamic effects, such as receptor internalization delays .

Q. What interdisciplinary approaches enhance the study of this compound’s pharmacokinetic properties?

Integrate in silico ADMET predictions (e.g., using SwissADME) with in vivo pharmacokinetic profiling (e.g., plasma half-life in rodent models). Cross-validate results with microfluidic organ-on-a-chip systems to simulate human metabolism. Collaborate with computational chemists to refine QSAR models .

Q. How can researchers optimize assay reproducibility in high-throughput screens for this compound derivatives?

Standardize protocols using automated liquid handlers and include intra-plate controls (e.g., Z’-factor validation). Use machine learning to filter false positives from screening data. Publicly share raw datasets and code for transparency .

Methodological Considerations

Q. What frameworks are effective for analyzing conflicting data on this compound’s off-target effects?

Apply the Triangulation Method: combine biochemical assays (e.g., kinome profiling), transcriptomics, and phenotypic readouts (e.g., cell migration). Use cheminformatics tools (e.g., PubChem BioActivity) to compare this compound’s structure-activity relationships with known off-target binders .

Q. How should researchers document methods to facilitate replication of this compound studies?

Follow the Beilstein Journal of Organic Chemistry guidelines: provide step-by-step synthesis protocols, purity metrics (HPLC traces), and spectral data in supplementary materials. Annotate code for computational analyses (e.g., Python scripts for docking) on platforms like GitHub .

Q. What ethical and practical considerations apply to in vivo studies of this compound?

Obtain institutional animal care approvals and justify sample sizes via power analysis. Use blinding and randomization to reduce bias. For translational relevance, prioritize species with homologous target expression (e.g., humanized mouse models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.